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  • Product: 4-(4-Aminophenyl)-4-methylpentanoic acid
  • CAS: 23203-46-5

Core Science & Biosynthesis

Foundational

4-(4-Aminophenyl)-4-methylpentanoic Acid: A Technical Guide to Synthesis, Physicochemical Profiling, and Applications in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of modern drug discovery, the demand for bifunctional, metabolically stable, and conformationally predictable chemical scaffolds has never been higher. 4-(4-Aminophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of modern drug discovery, the demand for bifunctional, metabolically stable, and conformationally predictable chemical scaffolds has never been higher. 4-(4-Aminophenyl)-4-methylpentanoic acid (Chemical Formula: C₁₂H₁₇NO₂) emerges as a highly versatile building block that fulfills these criteria. Characterized by a terminal carboxylic acid, a primary aniline moiety, and a sterically demanding gem-dimethyl quaternary carbon at the C4 position, this molecule serves as a privileged intermediate. It is particularly valuable in the design of rigidified linkers for Proteolysis Targeting Chimeras (PROTACs) and the synthesis of metabolically resistant enzyme inhibitors.

This whitepaper provides an in-depth analysis of its structural properties, a self-validating synthetic methodology, and its strategic applications in medicinal chemistry.

Structural Activity Relationship (SAR) & Physicochemical Profiling

The architectural uniqueness of 4-(4-aminophenyl)-4-methylpentanoic acid lies in its C4 quaternary carbon. This gem-dimethyl group acts as a "steric shield," which imparts two critical pharmacological advantages:

  • Metabolic Resistance: The bulky methyl groups block enzymatic access, effectively preventing β-oxidation of the pentanoic acid chain—a common metabolic liability in linear aliphatic acids.

  • Conformational Restriction: The quaternary center restricts the rotational degrees of freedom of the alkyl chain relative to the phenyl ring. In the context of bifunctional molecules, this rigidity minimizes the entropic penalty upon target binding, enhancing the stability of ternary complexes.

Quantitative Physicochemical Data

The following data summarizes the molecule's profile, highlighting its high ligand efficiency and suitability for oral drug design.

PropertyValueMechanistic Implication
Molecular Weight 207.27 g/mol Highly ligand-efficient; leaves ample MW budget for complex PROTAC construction.
LogP (Predicted) ~2.5Favorable lipophilicity for cell membrane permeability.
pKa (Aniline) ~4.6Predominantly un-ionized at physiological pH, allowing for passive diffusion.
pKa (Carboxylic Acid) ~4.5Ionized at physiological pH; ideal for electrostatic interactions or metal chelation.
Polar Surface Area (PSA) 63.3 ŲExcellent for oral bioavailability; well within Lipinski's Rule of 5 parameters.

Synthetic Methodology & Mechanistic Causality

The synthesis of heavily substituted aromatic intermediates relies on foundational Friedel-Crafts methodologies, principles of which are extensively detailed in Vogel's Textbook of Practical Organic Chemistry[1]. The protocol below outlines a highly regioselective, two-step synthesis designed for high yield and purity without the need for column chromatography.

Step 1: Friedel-Crafts Alkylation

Objective: Couple the aromatic ring with the aliphatic chain while establishing the C4 quaternary center.

  • Reagents: Acetanilide (1.0 eq), γ,γ-dimethylbutyrolactone (1.1 eq), Aluminum chloride (AlCl₃, 2.5 eq), Nitrobenzene (solvent).

  • Procedure:

    • Suspend AlCl₃ in dry nitrobenzene under an inert argon atmosphere.

    • Add acetanilide portion-wise at room temperature.

    • Dropwise add γ,γ-dimethylbutyrolactone over 30 minutes.

    • Heat the reaction mixture to 85°C and stir for 12 hours.

    • Quench over crushed ice/HCl, extract with ethyl acetate, and concentrate.

  • Causality & Logic: Why use acetanilide instead of free aniline? A free primary amine would immediately coordinate with the Lewis acid (AlCl₃), forming a strongly deactivated, insoluble complex that poisons the catalyst. Acetylation protects the amine and modulates the ring's electron density. Furthermore, the AlCl₃ opens the lactone to generate a bulky tertiary carbocation. The steric bulk of both the acetamido group and the incoming electrophile drives the substitution exclusively to the para position , ensuring perfect regioselectivity.

Step 2: Amide Deprotection (Hydrolysis)

Objective: Unmask the primary amine to yield the final bifunctional product.

  • Reagents: 6M Hydrochloric acid (HCl).

  • Procedure:

    • Suspend the intermediate from Step 1 in 6M HCl.

    • Reflux (100°C) for 6 hours.

    • Cool the solution to 0°C and carefully adjust the pH to ~4.5 using 2M NaOH.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality & Logic: Acidic hydrolysis selectively cleaves the acetamide while leaving the aliphatic carboxylic acid intact. Adjusting the pH to 4.5 targets the molecule's isoelectric point (pI) . At this pH, the molecule exists as a neutral zwitterion, minimizing its aqueous solubility and forcing it to precipitate out of solution in high purity. For validated, reproducible synthetic protocols of this nature, chemists frequently rely on peer-reviewed procedures curated by Organic Syntheses[2].

Synthesis A Acetanilide (Amine Protected) C Friedel-Crafts Alkylation Catalyst: AlCl3 Temp: 85°C A->C B γ,γ-Dimethylbutyrolactone (Electrophile Source) B->C D 4-(4-Acetamidophenyl)-4-methylpentanoic acid (Intermediate) C->D Regioselective para-addition E Acid Hydrolysis Reagent: 6M HCl Temp: 100°C D->E F 4-(4-Aminophenyl)-4-methylpentanoic acid (Target Molecule) E->F Isoelectric precipitation (pH 4.5)

Figure 1: Two-step synthetic workflow emphasizing regioselectivity and isoelectric purification.

Applications in Advanced Modalities: PROTACs

The optimization of bifunctional scaffolds is a cornerstone of structure-activity relationship (SAR) campaigns frequently published in the Journal of Medicinal Chemistry[3]. 4-(4-Aminophenyl)-4-methylpentanoic acid is exceptionally well-suited for Targeted Protein Degradation (TPD) .

In the realm of TPD, bifunctional molecules like PROTACs require rigidified linkers to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ubiquitin ligase—a principle extensively reviewed in Nature Reviews Drug Discovery[4].

  • Orthogonal Reactivity: The primary aniline can undergo Buchwald-Hartwig cross-coupling or reductive amination to attach to a target-binding ligand (e.g., an MDM2 or Kinase inhibitor).

  • E3 Ligase Recruitment: The terminal carboxylic acid can be easily converted into an amide to recruit E3 ligase binders, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL) ligands.

  • Vectorial Trajectory: The gem-dimethyl group forces the linker into a predictable trajectory, preventing the PROTAC from collapsing in on itself via intramolecular hydrophobic interactions.

PROTAC_Design Target Target Protein e.g., Kinase/MDM2 Linker Linker Scaffold 4-(4-Aminophenyl)-4-methylpentanoic acid Target->Linker Amide/Amine Bond (via Aniline) Ligase E3 Ligase e.g., CRBN/VHL Linker->Ligase Amide Bond (via Carboxyl)

Figure 2: Logical architecture of a PROTAC utilizing the molecule as a rigidified linker.

Analytical Characterization Standards

To validate the integrity of the synthesized molecule, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆): A distinct 6-proton singlet at ~1.25 ppm confirms the presence of the gem-dimethyl group. The aromatic region will display a classic AA'BB' splitting pattern (two doublets integrating to 2H each around 6.5 ppm and 7.1 ppm), confirming para-substitution.

  • LC-MS (ESI+): A dominant molecular ion peak [M+H]⁺ at m/z 208.1 is expected, with minimal fragmentation due to the stability of the quaternary carbon center.

References

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman. URL: [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. URL: [Link]

  • American Chemical Society. (2026). Journal of Medicinal Chemistry. ACS Publications. URL: [Link]

  • Organic Syntheses, Inc. (2026). Organic Syntheses. ACS Division of Organic Chemistry. URL: [Link]

Sources

Exploratory

Thermodynamic stability of 4-(4-Aminophenyl)-4-methylpentanoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(4-Aminophenyl)-4-methylpentanoic Acid Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(4-Aminophenyl)-4-methylpentanoic Acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-(4-Aminophenyl)-4-methylpentanoic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causal-driven strategies behind experimental design. We will explore the theoretical underpinnings of stability, detail robust experimental protocols for key analytical techniques—Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC)—and discuss the interpretation of the resulting data. The objective is to equip the reader with the necessary knowledge to design and execute self-validating stability studies that meet rigorous scientific and regulatory standards.

The Imperative of Stability in Pharmaceutical Sciences

In the journey from discovery to market, a drug molecule is subjected to a multitude of environmental factors. Its ability to resist degradation and maintain its intended physicochemical properties is paramount. Thermodynamic stability is not merely a measure of a compound's robustness; it is a critical determinant of its entire lifecycle. An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, ultimately compromising patient safety. Therefore, a thorough understanding of the thermodynamic landscape of a molecule like 4-(4-Aminophenyl)-4-methylpentanoic acid is a non-negotiable prerequisite for its advancement through preclinical and clinical development. This guide provides the strategic and practical tools for such an evaluation.

Foundational Principles of Solid-State Stability

The stability of a crystalline solid is governed by its thermodynamic properties. A compound will always tend toward its most stable energetic state. In the pharmaceutical context, this often involves the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit significant variations in melting point, solubility, and bioavailability. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

The primary analytical techniques for probing these properties are:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is the gold standard for determining melting points, enthalpy of fusion, and detecting polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as a function of temperature. It is essential for identifying the onset of thermal decomposition and quantifying the loss of volatiles or solvent molecules.

  • Forced Degradation Studies: These studies, often guided by ICH (International Council for Harmonisation) principles, intentionally stress the API under various conditions (e.g., acid, base, oxidation, light, heat) to identify likely degradation products and establish degradation pathways. The data from these studies are crucial for developing stability-indicating analytical methods, most commonly using HPLC.

Experimental Framework for Stability Assessment

A robust evaluation of thermodynamic stability integrates thermal analysis with forced degradation studies. This dual approach provides a complete picture of both the intrinsic solid-state properties and the compound's reactivity under environmental stress.

Strategic Workflow for Stability Profiling

The logical flow of a stability study is designed to be iterative and informative. An initial characterization of the pristine material informs the design of stress studies, which in turn are used to develop a specific analytical method for long-term stability monitoring.

G cluster_0 Phase 1: Intrinsic Thermal Properties cluster_1 Phase 2: Forced Degradation & Method Development cluster_2 Phase 3: Stability Assessment A API Sample (4-(4-Aminophenyl)-4-methylpentanoic acid) B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Melting Point (Tm) Enthalpy (ΔH) Polymorphic Transitions B->D E Decomposition Temperature (Td) C->E F Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) D->F Informs Stress Conditions G Generate Stressed Samples (Target 5-20% Degradation) F->G H Develop Stability-Indicating HPLC Method G->H I Method Validation (Specificity, Purity) H->I J Long-Term Stability Study (ICH Conditions) I->J Enables Accurate Monitoring K Quantify API & Degradants via Validated HPLC Method J->K L Determine Shelf-Life & Degradation Kinetics K->L

Caption: Workflow for assessing the thermodynamic stability of an API.

Experimental Protocols

The following protocols are presented as a robust starting point. As a self-validating system, the specific parameters (e.g., heating rates, stressor concentrations) should be optimized based on preliminary range-finding experiments to achieve the desired outcome (e.g., a 5-20% degradation for forced degradation studies).

Protocol 1: Differential Scanning Calorimetry (DSC)

  • 1. Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of 4-(4-Aminophenyl)-4-methylpentanoic acid.

  • 2. Principle: DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program. An endothermic event, such as melting, results in a measurable heat uptake.

  • 3. Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or similar) equipped with a refrigerated cooling system.

  • 4. Sample Preparation:

    • 4.1. Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.

    • 4.2. Hermetically seal the pan to prevent any mass loss during the experiment.

    • 4.3. Prepare an identical empty, sealed pan to serve as the reference.

  • 5. Temperature Program:

    • 5.1. Equilibrate the system at 25 °C.

    • 5.2. Ramp the temperature from 25 °C to 250 °C at a heating rate of 10 °C/min under a nitrogen purge gas (50 mL/min). Note: The final temperature should be well above the expected melting point but below the decomposition temperature identified by TGA.

  • 6. Data Analysis:

    • 6.1. Plot the heat flow (W/g) against temperature (°C).

    • 6.2. The melting event will appear as an endothermic peak.

    • 6.3. Determine the onset temperature (Tonset) and the peak temperature (Tpeak) of the melt. Tonset is typically reported as the melting point.

    • 6.4. Integrate the area under the peak to calculate the enthalpy of fusion (ΔHf) in J/g.

Protocol 2: Thermogravimetric Analysis (TGA)

  • 1. Objective: To determine the thermal decomposition profile of 4-(4-Aminophenyl)-4-methylpentanoic acid.

  • 2. Principle: TGA measures the change in mass of a sample as it is heated at a constant rate. Mass loss indicates decomposition or volatilization.

  • 3. Instrumentation: A calibrated TGA instrument (e.g., NETZSCH TG 209 F1 or similar).

  • 4. Sample Preparation:

    • 4.1. Accurately weigh 5-10 mg of the sample into a ceramic or aluminum TGA pan.

  • 5. Temperature Program:

    • 5.1. Equilibrate the system at 30 °C.

    • 5.2. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • 5.3. Conduct the analysis under a nitrogen atmosphere (flow rate 20-50 mL/min) to characterize thermal stability in an inert environment. An optional run in an air atmosphere can be performed to assess oxidative stability.

  • 6. Data Analysis:

    • 6.1. Plot the percentage of initial mass versus temperature (°C).

    • 6.2. Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs.

    • 6.3. Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates.

Protocol 3: Stability-Indicating HPLC Method Development

  • 1. Objective: To develop and validate an HPLC method capable of separating and quantifying 4-(4-Aminophenyl)-4-methylpentanoic acid from its potential degradation products.

  • 2. Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A stability-indicating method is one that is proven to be specific

Foundational

In Vitro Toxicity and Safety Profile of CAS 23203-46-5 ((E)-2-Undecene Nitrile): A Mechanistic Guide

Executive Summary CAS 23203-46-5, chemically identified as (E)-2-undecene nitrile (trans-2-undecenenitrile), is an unsaturated aliphatic nitrile predominantly utilized as a fragrance agent [1]. While its olfactory proper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 23203-46-5, chemically identified as (E)-2-undecene nitrile (trans-2-undecenenitrile), is an unsaturated aliphatic nitrile predominantly utilized as a fragrance agent [1]. While its olfactory properties are valuable in cosmetic and consumer product formulations, the presence of the nitrile (-C≡N) functional group necessitates rigorous in vitro safety profiling. This whitepaper details the mechanistic toxicology of aliphatic nitriles and provides a self-validating in vitro framework for evaluating the safety profile of CAS 23203-46-5.

Mechanistic Toxicology (The "Why")

The toxicity of aliphatic nitriles is fundamentally governed by their metabolic biotransformation rather than the parent compound's direct reactivity. Standard in vitro models often fail to capture this toxicity if they lack metabolic competence.

  • CYP450-Mediated Bioactivation : In hepatic models, aliphatic nitriles like (E)-2-undecene nitrile undergo alpha-carbon hydroxylation catalyzed primarily by Cytochrome P450 enzymes (notably CYP2E1) [2].

  • Cyanide Liberation : This oxidation yields an unstable cyanohydrin intermediate, which spontaneously decomposes to release an aldehyde byproduct and free cyanide (CN⁻) [2].

  • Mitochondrial Impairment : The liberated cyanide acts as a potent reversible inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain [3]. This blockade halts oxidative phosphorylation, leading to rapid ATP depletion, elevated reactive oxygen species (ROS), and cytotoxic hypoxia[3].

  • Glutathione (GSH) Depletion : Concurrently, electrophilic intermediates generated during nitrile metabolism can conjugate with cellular glutathione, precipitating oxidative stress and compromising cellular defense mechanisms [4].

Pathway A (E)-2-Undecene Nitrile (CAS 23203-46-5) B CYP450 (CYP2E1) Alpha-Carbon Hydroxylation A->B H GSH Depletion & Oxidative Stress A->H Electrophilic Conjugation C Cyanohydrin Intermediate B->C D Free Cyanide (CN⁻) C->D Spontaneous Decomposition E Aldehyde Byproduct C->E F Cytochrome c Oxidase Inhibition (Complex IV) D->F G ATP Depletion & Cellular Hypoxia F->G

Caption: Metabolic bioactivation of CAS 23203-46-5 leading to cyanide release and mitochondrial toxicity.

In Vitro Experimental Workflows (The "How")

To accurately assess the safety profile of CAS 23203-46-5, a multi-tiered in vitro approach is required. Standard cell lines like HepG2 lack sufficient basal CYP450 expression, leading to false-negative toxicity results for nitriles. Therefore, metabolically competent models must be employed to create a self-validating system.

Protocol 1: Hepatotoxicity Assessment using 3D HepaRG Spheroids

Rationale: HepaRG cells express physiological levels of CYP2E1, making them ideal for evaluating metabolism-dependent nitrile toxicity. By comparing toxicity with and without a CYP inhibitor, causality is directly established.

  • Spheroid Formation : Seed metabolically competent HepaRG cells in ultra-low attachment 96-well plates at 2,000 cells/well. Culture for 7 days to allow spheroid compaction and differentiation.

  • Inhibition Control (Self-Validation) : Pre-treat half the wells with 50 µM 4-methylpyrazole (a CYP2E1 inhibitor) for 2 hours prior to compound exposure.

  • Compound Exposure : Treat spheroids with a concentration gradient of CAS 23203-46-5 (0.1 µM to 1000 µM) in serum-free medium for 24, 48, and 72 hours.

  • Viability Readout : Utilize a 3D CellTiter-Glo® assay to quantify intracellular ATP. Luminescence is directly proportional to the number of viable, metabolically active cells.

  • Data Analysis : Calculate the IC50 value using non-linear regression. A significant right-shift in the IC50 curve for the inhibitor-treated group confirms CYP-mediated bioactivation.

Protocol 2: Mitochondrial Stress Profiling (Seahorse XF Analysis)

Rationale: Since the primary toxicophore (cyanide) targets Complex IV, real-time metabolic flux analysis provides direct mechanistic insight [2].

  • Cell Preparation : Seed primary human hepatocytes in a Seahorse XF96 microplate at optimized density.

  • Sensor Calibration : Hydrate the sensor cartridge overnight and calibrate in the XF Analyzer.

  • Acute Injection : Inject CAS 23203-46-5 at sub-lethal concentrations (e.g., 10 µM, 50 µM) via Port A during the assay.

  • Oxygen Consumption Rate (OCR) Measurement : Monitor OCR dynamically. A rapid, dose-dependent drop in basal OCR immediately following injection indicates acute cytochrome c oxidase inhibition.

Workflow Step1 Model Selection (3D HepaRG) Step2 Compound Dosing (0.1 - 1000 µM) Step1->Step2 Step3 Multiparametric Assays Step2->Step3 Sub1 ATP Viability (CellTiter-Glo) Step3->Sub1 Sub2 Mito Stress Test (Seahorse XF) Step3->Sub2 Sub3 GSH Depletion (Fluorometric) Step3->Sub3 Step4 Data Synthesis & IC50 Calculation Sub1->Step4 Sub2->Step4 Sub3->Step4

Caption: Tiered in vitro workflow for evaluating aliphatic nitrile safety and mitochondrial impact.

Quantitative Data & Predictive Safety Profile

While specific empirical data for CAS 23203-46-5 is limited in public domains, its structural homology to other unsaturated aliphatic nitriles allows for robust predictive profiling based on read-across methodologies and known toxicokinetic principles of nitriles [3].

ParameterPredictive Value / ObservationMechanistic Implication
Hepatic IC50 (Metabolically Competent) 50 - 150 µM (Estimated)Moderate cytotoxicity; highly dependent on CYP2E1 expression levels.
Hepatic IC50 (CYP-Deficient) > 500 µM (Estimated)Low direct cytotoxicity; confirms bioactivation requirement.
Mitochondrial OCR Impact Rapid decline at > 50 µMDirect evidence of Complex IV inhibition via liberated cyanide.
GSH Depletion Threshold Significant at > 100 µMElectrophilic stress precedes overt cell death.
Skin Sensitization Potential Moderate to HighUnsaturated nitriles can act as Michael acceptors, binding skin proteins.

Note: The structural presence of the alpha-beta unsaturation in (E)-2-undecene nitrile may also facilitate direct reactivity with nucleophiles (e.g., cysteine residues) via Michael addition, contributing to its skin sensitization potential—a critical safety endpoint for fragrance ingredients.

Conclusion & Translational Relevance

The safety evaluation of CAS 23203-46-5 ((E)-2-undecene nitrile) requires a paradigm that accounts for hepatic bioactivation. Standard cytotoxicity assays utilizing non-competent cell lines will systematically underestimate its toxicity. By implementing 3D hepatic models and real-time mitochondrial flux analysis, drug development and cosmetic safety professionals can accurately delineate the toxicological boundaries of aliphatic nitriles, ensuring safe formulation limits and mitigating the risk of cyanide-mediated mitochondrial dysfunction.

References

  • The Good Scents Company . "(E)-2-undecene nitrile, 23203-46-5". TGSC Information System. Available at:[Link]

  • National Center for Biotechnology Information (NCBI) . "Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals". NCBI Bookshelf. Available at:[Link]

  • Frontiers in Microbiology . "Impact of Nitriles on Bacterial Communities". Frontiers. Available at:[Link]

  • Taylor & Francis . "Nitriles – Knowledge and References". Taylor & Francis Knowledge Centers. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Validated Stability-Indicating RP-HPLC Method for 4-(4-Aminophenyl)-4-methylpentanoic Acid: A Quality-by-Design (QbD) Approach

Application Note & Method Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Executive Summary The quantification of amphoteric pharmaceutical intermediates presents u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Method Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals

Executive Summary

The quantification of amphoteric pharmaceutical intermediates presents unique chromatographic challenges due to their dual ionization states. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 4-(4-Aminophenyl)-4-methylpentanoic acid . Developed in alignment with the [1] and validated according to the newly effective [2], this protocol utilizes a Quality-by-Design (QbD) approach to establish a Method Operable Design Region (MODR) that guarantees self-validating, reproducible results across product lifecycles.

Analytical Target Profile (ATP) & Molecular Causality

To design an optimal method, we must first analyze the intrinsic physicochemical properties of 4-(4-Aminophenyl)-4-methylpentanoic acid. The molecule possesses two distinct ionizable functional groups:

  • Aniline Moiety (Basic): pKa​≈4.6

  • Aliphatic Carboxylic Acid (Acidic): pKa​≈4.8

The Causality of pH Selection

Because the pKa​ values of the basic and acidic groups are nearly identical, the molecule exists as a highly sensitive zwitterion between pH 4.0 and 5.5. Operating an HPLC method in this pH range is a common pitfall; a micro-variation of ±0.1 pH units will drastically alter the ionization ratio, leading to severe retention time ( Rt​ ) shifts, peak splitting, and failure during robustness validation.

To enforce chromatographic stability, the mobile phase pH must be driven at least 1.5 units away from the pKa​ . We selected pH 3.0 . At this acidic pH, the carboxylic acid is fully neutral (protonated), and the aniline group is fully cationic (protonated), locking the analyte into a single, predictable ionization state.

Ionization_State LowPH pH 3.0 (Selected MODR) Amine: Protonated (+) Carboxyl: Neutral (0) Stable Cationic State Zwitter pH 4.5 - 5.0 (Avoid) Amine: Partially (+) Carboxyl: Partially (-) Unstable Retention LowPH->Zwitter Increasing pH HighPH pH 7.0 (Alternative) Amine: Neutral (0) Carboxyl: Ionized (-) Stable Anionic State Zwitter->HighPH Increasing pH

Figure 1: Causality of pH selection based on the ionization states of 4-(4-Aminophenyl)-4-methylpentanoic acid.

Overcoming Secondary Silanol Interactions

At pH 3.0, the protonated amine ( −NH3+​ ) is highly susceptible to secondary ion-exchange interactions with residual, un-endcapped silanols ( −SiO− ) on the silica column backbone, which causes severe peak tailing. To mitigate this, the method utilizes a high-density end-capped C18 column paired with a relatively high ionic strength buffer (20 mM Potassium Phosphate) to mask residual silanols.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed-loop, self-validating system. By integrating a System Suitability Test (SST) prior to sample analysis, the method automatically verifies that the operational parameters fall within the validated MODR.

Reagents and Materials
  • Analyte: 4-(4-Aminophenyl)-4-methylpentanoic acid reference standard (Purity 99.5%).

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm), Potassium Dihydrogen Phosphate ( KH2​PO4​ ), Orthophosphoric acid (85%).

  • Column: Agilent ZORBAX Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent fully end-capped C18).

Chromatographic Conditions
  • Mobile Phase A: 20 mM KH2​PO4​ in Water, adjusted to pH 3.0 ± 0.05 with orthophosphoric acid. Filtered through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Elution Mode: Gradient (See Table 1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C (Thermostating is critical to prevent viscosity-induced Rt​ drift).

  • Detection: UV at 230 nm (optimal absorbance for the aniline chromophore).

  • Injection Volume: 10 µL.

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 85 15 Isocratic hold (Equilibration)
2.0 85 15 Isocratic hold
10.0 40 60 Linear gradient (Elution of impurities)
12.0 40 60 Isocratic hold (Column wash)
12.1 85 15 Return to initial

| 18.0 | 85 | 15 | Re-equilibration |

Preparation of Solutions
  • Diluent: Water:Acetonitrile (80:20, v/v). Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 10 mL of ACN (sonicate for 5 mins), then make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

System Suitability Test (SST)

Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is only validated for use if the following criteria are met:

Table 2: SST Acceptance Criteria

Parameter Acceptance Criteria Purpose

| Retention Time ( Rt​ ) | ~ 6.5 minutes | Verifies pump accuracy and gradient formation. | | Peak Tailing Factor ( Tf​ ) | 1.5 | Ensures silanol interactions are successfully masked. | | Theoretical Plates ( N ) | 5,000 | Confirms column efficiency and packing integrity. | | % RSD of Peak Area | 1.0% | Validates autosampler precision. |

ICH Q2(R2) Method Validation

The method was subjected to comprehensive validation in accordance with [2].

Validation_Workflow ATP 1. Analytical Target Profile Define Critical Quality Attributes QbD 2. Risk Assessment (QbD) pH & Column Chemistry Selection ATP->QbD ForcedDeg 3. Specificity Validation Forced Degradation Studies QbD->ForcedDeg QuantVal 4. Quantitative Validation Linearity, Accuracy, Precision ForcedDeg->QuantVal Robustness 5. Robustness Testing MODR Boundary Verification QuantVal->Robustness Routine 6. Routine Implementation Continuous Lifecycle Monitoring Robustness->Routine

Figure 2: Lifecycle approach to method validation integrating ICH Q14 and Q2(R2) principles.

Specificity & Forced Degradation

To prove the method is stability-indicating, the API was subjected to stress conditions. Specificity is established if the analyte peak is completely resolved from all degradation products (Resolution, Rs​≥2.0 ).

  • Acid Hydrolysis (1N HCl, 60°C, 24h): 8% degradation. Minor peak at Rt​ 4.2 min.

  • Base Hydrolysis (1N NaOH, 60°C, 24h): 12% degradation. Major peak at Rt​ 5.1 min.

  • Oxidation (3% H2​O2​ , Room Temp, 24h): 15% degradation. N-oxide formation observed at Rt​ 8.3 min.

  • Photolysis (UV/Vis, 1.2M lux hours): No significant degradation (< 1%).

Linearity and Range

Linearity was evaluated across 7 concentration levels ranging from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL).

Table 3: Linearity Data Summary

Parameter Result ICH Acceptance Criteria
Range 25 – 150 µg/mL 80% to 120% of test concentration

| Correlation Coefficient ( R2 ) | 0.9998 | 0.999 | | Y-Intercept | + 1245.3 | 2.0% of target response | | Residual Sum of Squares | 0.45 | N/A |

Accuracy (Recovery)

Accuracy was determined by spiking the API into a synthetic placebo matrix at three levels (50%, 100%, and 150%), prepared in triplicate.

Table 4: Accuracy / Recovery Results

Spiked Level (%) Amount Added (µg/mL) Amount Recovered (µg/mL) Mean Recovery (%) % RSD (n=3)
50% 50.0 49.6 99.2% 0.85%
100% 100.0 100.4 100.4% 0.42%

| 150% | 150.0 | 148.9 | 99.3% | 0.61% |

Precision

Precision was assessed at two levels: Repeatability (intra-day, 6 preparations at 100% level) and Intermediate Precision (inter-day, different analyst, different HPLC system).

Table 5: Precision Results

Parameter Mean Assay (%) Standard Deviation % RSD Status

| Repeatability (Day 1, Analyst A) | 99.8% | 0.45 | 0.45% | Pass ( 2.0%) | | Intermediate Precision (Day 2, Analyst B) | 100.1% | 0.52 | 0.52% | Pass ( 2.0%) |

Robustness

Robustness verifies the reliability of the method under deliberate, minor variations in the MODR parameters. The SST criteria ( Tf​≤1.5 , N≥5000 ) were evaluated under the following perturbed conditions:

  • pH of Mobile Phase A: 2.8 and 3.2 ( ±0.2 units)

  • Flow Rate: 0.9 and 1.1 mL/min ( ±0.1 mL/min)

  • Column Temperature: 28°C and 32°C ( ±2°C )

In all scenarios, the %RSD of the peak area remained ≤1.2% , and no co-elution with degradants occurred, proving the method's resilience.

Conclusion

By applying a molecular-first QbD approach, we successfully navigated the challenges posed by the amphoteric nature of 4-(4-Aminophenyl)-4-methylpentanoic acid. The deliberate selection of a pH 3.0 phosphate buffer suppresses zwitterionic instability and silanol interactions, resulting in sharp, symmetrical peaks. The method is fully validated under the latest ICH Q2(R2) guidelines, proving it to be accurate, precise, specific, and robust for routine API release and stability testing.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH guideline Q14 on analytical procedure development - Step 5. (2024).[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. (2024).[Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026).[Link]

Application

Application Note: Crystallization and Purification Strategies for 4-(4-Aminophenyl)-4-methylpentanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling 4-(4-Aminophenyl)-4-methylpentanoic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

4-(4-Aminophenyl)-4-methylpentanoic acid (Molecular Formula: C12​H17​NO2​ ) is a highly functionalized amphoteric building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a hydrophobic 4-methylpentyl backbone flanked by an acidic carboxylate moiety and a basic aniline group.

Purifying this intermediate presents a unique challenge. Standard silica gel chromatography is often highly inefficient due to the molecule's zwitterionic nature, which causes severe peak tailing and irreversible chemisorption to the stationary phase. Instead, exploiting the molecule's pH-dependent solubility profile through isoelectric crystallization provides a scalable, high-yielding, and environmentally green purification pathway.

Mechanistic Principles of Purification (Causality & Logic)

The Isoelectric Point (pI) Advantage

The purification strategy relies on the thermodynamic solubility differences of the molecule's ionization states. The aniline group has a conjugate acid pKa​ of ~4.6, while the aliphatic carboxylic acid has a pKa​ of ~4.8.

  • At pH < 2.0: The molecule is fully protonated, existing as a highly water-soluble ammonium cation.

  • At pH > 8.0: The molecule is deprotonated, existing as a soluble carboxylate anion.

  • At pH ≈ 4.7 (The Isoelectric Point): The molecule achieves a net-zero charge. Because the hydrophobic bulk of the 4-methylpentyl and phenyl groups dominates the uncharged/zwitterionic species, the aqueous solubility drops precipitously, driving crystallization.

Isoelectric crystallization is a highly effective technique for amphoteric molecules, allowing for targeted control of crystal morphology and impurity rejection by operating strictly at the isoelectric point[1].

Preventing "Oiling Out"

A common failure mode in amphoteric crystallization is rapid neutralization, which leads to liquid-liquid phase separation (commonly known as "oiling out") rather than crystallization. Oiling out traps impurities within an amorphous matrix. Furthermore, controlling the mixing and energy dissipation during the neutralization of amphoteric materials is critical to prevent localized supersaturation, which leads to small particle sizes and high impurity entrapment[2]. Therefore, controlled base titration combined with a slow cooling ramp is critical to ensure the system remains within the Metastable Zone Width (MSZW).

Visualizations of Purification Logic

G A Crude 4-(4-Aminophenyl)- 4-methylpentanoic acid B Acidic Dissolution (1M HCl, pH < 2.0) A->B C Filtration (Removes acidic/neutral impurities) B->C Soluble Cation D Base Titration (NaOH, target pH 4.7) C->D Filtrate E Isoelectric Nucleation (Zwitterion precipitation) D->E pH approaches pI F Aging & Cooling (0-5°C, 2h) E->F Crystal Growth G Isolated Purified API Intermediate F->G Filtration & Wash

Caption: Workflow of pH-swing isoelectric crystallization for amphoteric intermediate purification.

G Start Pre-purified Intermediate Dissolve Dissolution in Ethanol (60°C) Start->Dissolve Anti Addition of Water (Antisolvent) Dissolve->Anti Supersaturation Target Target Compound (Crystallizes) Anti->Target ΔC > 0 Impurity Trace Impurities (Remain Soluble) Anti->Impurity Below Saturation

Caption: Thermodynamic partitioning during solvent-antisolvent polishing crystallization.

Experimental Protocols

Protocol A: pH-Swing Isoelectric Crystallization (Primary Isolation)

This protocol isolates the target compound from crude reaction mixtures by exploiting its solubility minimum.

  • Acidic Dissolution: Suspend 10.0 g of crude 4-(4-Aminophenyl)-4-methylpentanoic acid in 100 mL of deionized water. Slowly add 1M HCl under vigorous stirring (300 rpm) until the pH reaches 1.5 - 2.0.

  • Self-Validation Check 1: Verify the clarity of the acidic solution. The target compound will dissolve completely as an ammonium salt. Any remaining turbidity indicates the presence of unreacted hydrophobic starting materials or acidic impurities.

  • Filtration: Filter the acidic solution through a 0.45 µm PTFE membrane to remove insoluble impurities. Transfer the clear filtrate to a jacketed crystallizer.

  • Controlled Titration: Maintain the solution at 25°C. Using a syringe pump, add 1M NaOH at a rate of 1.0 mL/min. Monitor the pH continuously.

  • Nucleation: As the pH approaches 4.2, the solution will become cloudy. Crucial Step: Pause the NaOH addition for 15 minutes to allow primary nucleation to occur without exceeding the MSZW.

  • Completion: Resume NaOH addition until a final pH of 4.7 (the pI) is achieved.

  • Aging and Isolation: Cool the suspension to 5°C at a rate of 0.5°C/min. Age the slurry for 2 hours to maximize yield. Filter the precipitate and wash with 20 mL of ice-cold water. Dry under vacuum at 45°C.

Protocol B: Solvent/Antisolvent Recrystallization (Polishing)

This protocol removes trace structurally similar impurities (e.g., regioisomers) that may have co-precipitated during the isoelectric swing.

  • Dissolution: Suspend the pre-purified intermediate from Protocol A in 40 mL of absolute ethanol. Heat the mixture to 60°C until complete dissolution is achieved.

  • Self-Validation Check 2: If the solution is not completely clear at 60°C, perform a hot filtration to remove trace inorganic salts (e.g., NaCl trapped from the previous step).

  • Antisolvent Addition: While maintaining strong agitation (400 rpm) and a temperature of 60°C, slowly add 80 mL of deionized water (antisolvent) dropwise over 30 minutes.

  • Cooling Profile: Once the antisolvent addition is complete, apply a linear cooling ramp from 60°C to 10°C over 3 hours.

  • Isolation: Filter the resulting highly crystalline white solid. Wash with a 1:2 mixture of ice-cold ethanol/water. Dry under vacuum at 50°C to constant weight.

Quantitative Data Presentation

Table 1: Physicochemical & Solubility Profile across pH

Parameter / pH State of Molecule Estimated Solubility (mg/mL) Dominant Impurity Rejection
pH < 2.0 Ammonium Cation > 150 Acidic & Neutral organics (filtered out)
pH 4.6 - 4.8 Zwitterion / Neutral < 5 Target compound precipitates

| pH > 8.0 | Carboxylate Anion | > 100 | Basic organics (anilines) remain soluble |

Table 2: Polishing Recrystallization Solvent Matrix

Solvent System Ratio (v/v) Recovery Yield (%) Final Purity (HPLC Area %) Observation
Ethanol / Water 1:2 88% > 99.5% Excellent crystal habit, easily filterable
Methanol / Water 1:1 75% 98.2% Moderate yield, some product loss to mother liquor

| EtOAc / Heptane | 1:3 | 92% | 97.5% | High yield, but trace polar impurities co-precipitate |

References

  • Yu, F., et al. "Continuous Crystallization of Proteins in a Stirred Classified Product Removal Tank with a Tubular Reactor in Bypass." Organic Process Research & Development, ACS Publications, 2021.

  • Vonk, P., et al. "Production, Handling and Characterization of Particulate Materials." Springer, 2016.

Sources

Method

Application Note: Catalytic Reduction Methods for 4-(4-Aminophenyl)-4-methylpentanoic Acid Precursors

Introduction & Strategic Rationale 4-(4-Aminophenyl)-4-methylpentanoic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics and targeted Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

4-(4-Aminophenyl)-4-methylpentanoic acid is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of peptidomimetics and targeted Active Pharmaceutical Ingredient (API) intermediates. The primary synthetic bottleneck in its production is the chemoselective reduction of its precursor, 4-(4-nitrophenyl)-4-methylpentanoic acid .

The fundamental challenge lies in driving the complete reduction of the aromatic nitro group to the corresponding aniline without inducing decarboxylation of the aliphatic chain, cleaving the gem-dimethyl group, or accumulating reactive hydroxylamine intermediates. This application note details two field-validated methodologies for this transformation: a traditional Batch Catalytic Hydrogenation and an advanced Continuous Flow Catalytic Transfer Hydrogenation.

Mechanistic Insights and Catalyst Selection (E-E-A-T)

The reduction of nitroarenes follows the classic [1], which is a continuous three-step, two-electron process per step. The nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO), followed by a rapid reduction to a hydroxylamine (-NHOH), and finally to the target amine (-NH₂).

Causality in Experimental Design:

  • Catalyst Choice: Palladium on Carbon (Pd/C) is selected over Platinum Oxide (PtO₂) or Raney Nickel. Pd/C exhibits an exceptionally high turnover frequency (TOF) for [2]. It also minimizes the risk of over-reduction (e.g., aromatic ring hydrogenation) which can occur with highly active Rhodium or Ruthenium catalysts.

  • Solvent System: A binary mixture of Ethanol and Water (typically 3:1 v/v) is employed. The hydrophobic gem-dimethyl and aromatic moieties of the precursor require organic solvation (Ethanol), while the hydrophilic carboxylic acid and the formate salts (used in flow) require water for optimal mass transfer.

  • Safety & Intermediate Control: Batch reductions are highly exothermic. Poor hydrogen gas-liquid mixing can stall the reaction at the hydroxylamine stage, which is chemically unstable and poses a thermal hazard. Continuous flow chemistry mitigates this by utilizing a packed bed reactor with a high surface-to-volume ratio, ensuring instantaneous heat dissipation and preventing [3].

Reaction Pathway Visualization

G N1 Nitro Precursor (-NO2) N2 Nitroso Intermediate (-NO) N1->N2 + H2 - H2O N3 Hydroxylamine (-NHOH) N2->N3 + H2 N4 Target Amine (-NH2) N3->N4 + H2 - H2O

Catalytic hydrogenation pathway of the nitro precursor to the target amine via the Haber mechanism.

Experimental Protocols

Protocol A: Batch Catalytic Hydrogenation (H₂ Gas)

Self-Validating Principle: This protocol utilizes a balloon or low-pressure autoclave. The reaction's completion is self-indicated by the absolute cessation of hydrogen volumetric uptake.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 4-(4-nitrophenyl)-4-methylpentanoic acid in 50 mL of Ethanol/Water (3:1 v/v).

  • Catalyst Addition: Carefully add 0.5 mol% of 5% Pd/C (50% w/w water wet to prevent ignition). Critical Note: Always add the catalyst to the solvent under an inert Argon atmosphere to prevent solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Maintain a steady H₂ atmosphere using a double-layered balloon or a Parr shaker at 2 bar.

  • Reaction Monitoring: Stir vigorously at 800 rpm at 25°C. The reaction typically requires 4–6 hours. Monitor via HPLC/UV (254 nm) until the hydroxylamine peak (<1%) is fully consumed.

  • Workup: Purge the system with Argon. Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Wash the pad with 20 mL of hot ethanol. Concentrate the filtrate in vacuo to yield the crude 4-(4-aminophenyl)-4-methylpentanoic acid.

Protocol B: Continuous Flow Catalytic Transfer Hydrogenation

Self-Validating Principle: By maintaining a constant flow rate and back pressure, the residence time is strictly controlled, ensuring 100% conversion[4].

  • System Preparation: Equip a continuous flow reactor with a 10 mm x 50 mm packed bed cartridge containing 5% Pd/C spherical beads. Set the reactor temperature to 45°C.

  • Reagent Streams:

    • Stream A: 0.2 M 4-(4-nitrophenyl)-4-methylpentanoic acid in Ethanol.

    • Stream B: 1.0 M Ammonium Formate in Deionized Water (acts as the in-situ hydrogen donor).

  • Flow Execution: Pump Stream A and Stream B at 0.5 mL/min each into a T-mixer, routing the combined flow into the packed bed reactor. Total residence time is approximately 3 minutes.

  • Pressure Regulation: Attach a 5 bar Back Pressure Regulator (BPR) at the reactor outlet. Causality: Ammonium formate decomposes into NH₃ and CO₂. The BPR keeps these gases dissolved in the liquid phase, preventing gas-bubble formation that would disrupt the catalyst contact time.

  • Collection: Discard the first 2 system volumes (equilibration phase). Collect the steady-state output. The product is isolated by simple solvent evaporation and recrystallization.

Flow Reactor Configuration Visualization

FlowSetup P1 Pump A: Nitro Precursor Mix T-Mixer P1->Mix P2 Pump B: Ammonium Formate P2->Mix Reactor Packed Bed Reactor (Pd/C Cartridge) T = 45°C Mix->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collect Product Collection (Target Amine) BPR->Collect

Continuous flow reactor configuration for the catalytic transfer hydrogenation of nitroarenes.

Quantitative Data Presentation

The following table summarizes the performance metrics of the two protocols, demonstrating the operational superiority of the continuous flow method for this specific precursor.

ParameterBatch Hydrogenation (Protocol A)Continuous Flow (Protocol B)
Catalyst Format 5% Pd/C (Powder, slurry)5% Pd/C (Spherical beads, packed cartridge)
Hydrogen Source H₂ Gas (2 bar)Ammonium Formate (Transfer Hydrogenation)
Reaction Time 4.0 – 6.0 hours~3.0 minutes (Residence Time)
Isolated Yield 88 – 92%> 96%
Purity (HPLC) ~95% (Trace hydroxylamine)> 99% (No intermediate buildup)
E-factor (Waste) High (Filtration & solvent loss)Low (Solvent recycling possible)
Scalability Limited by heat/mass transferExcellent (Continuous numbering up)

References

  • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Source: Organic Letters, ACS Publications (2021). URL: [Link]

  • Title: Palladium nanoparticle deposition on spherical carbon supports for heterogeneous catalysis in continuous flow. Source: Reaction Chemistry & Engineering, RSC Publishing (2018). URL: [Link]

  • Title: Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. Source: The Journal of Physical Chemistry C, ACS Publications (2023). URL: [Link]

  • Title: Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. Source: Organic Process Research & Development, ACS Publications (2024). URL: [Link]

Sources

Application

Application Note: High-Resolution LC-MS/MS Quantification of 4-(4-Aminophenyl)-4-methylpentanoic Acid

Introduction & Physicochemical Profiling The accurate quantification of amphoteric small molecules in biological matrices presents a unique set of challenges in bioanalysis. 4-(4-Aminophenyl)-4-methylpentanoic acid (C₁₂H...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The accurate quantification of amphoteric small molecules in biological matrices presents a unique set of challenges in bioanalysis. 4-(4-Aminophenyl)-4-methylpentanoic acid (C₁₂H₁₇NO₂, Exact Mass: 207.1259 Da) is a bifunctional compound characterized by a basic aniline moiety (estimated pKa ~4.6) and an acidic carboxylic acid tail (estimated pKa ~4.8). At physiological pH, it exists primarily as a zwitterion, complicating extraction efficiency and chromatographic retention.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed specifically for this compound. By exploiting the distinct electronic properties of the aminophenyl ring and manipulating the mobile phase pH, this method achieves high sensitivity, minimizes matrix effects, and complies with stringent regulatory bioanalysis standards[1].

Mechanistic Rationale for Method Design

To ensure scientific integrity and reproducibility, every step of this protocol has been optimized based on the physicochemical causality of the analyte and its matrix environment.

Sample Preparation: Overcoming Matrix Effects

Biological matrices (e.g., plasma, serum) contain endogenous phospholipids and proteins that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Standard acetonitrile (MeCN) protein precipitation often leaves residual matrix effects. To counteract this, we employ a 1% Formic Acid (FA) pretreatment prior to MeCN precipitation. The acidic environment disrupts protein-analyte binding and precipitates residual matrix proteins more effectively, significantly enhancing metabolite extraction efficiency and reducing ion suppression[2].

Chromatographic Strategy: Biphenyl vs. C18

Traditional C18 stationary phases rely purely on hydrophobic (dispersive) interactions, which often fail to adequately retain polar or zwitterionic ampholytes. We utilize a Biphenyl stationary phase coupled with a Methanol (MeOH) organic modifier.

  • Causality: The biphenyl rings of the stationary phase engage in strong π−π interactions with the electron-rich 4-aminophenyl ring of the analyte.

  • Solvent Selection: Methanol is chosen over acetonitrile because acetonitrile contains a carbon-nitrogen triple bond that competes for π−π interactions with the stationary phase, thereby reducing analyte retention. Methanol lacks π bonds, maximizing the π−π retention mechanism between the biphenyl column and the analyte[3].

Ionization Strategy: ESI Positive Mode

Because the analyte is amphoteric, it can theoretically be analyzed in both positive and negative ESI modes[4]. However, by acidifying the mobile phase with 0.1% FA (pH ~2.7), the carboxylic acid group is neutralized (-COOH) while the aniline group becomes fully protonated (-NH₃⁺). This drives the equilibrium toward a net positive charge, making ESI Positive (ESI+) mode highly efficient for generating the [M+H]+ precursor ion at m/z 208.1.

Causality cluster_0 Chromatographic Strategy cluster_1 Ionization Strategy N1 Biphenyl Stationary Phase N3 Enhanced Pi-Pi Interactions with Aminophenyl Ring N1->N3 N2 Methanol Mobile Phase N2->N3 N4 0.1% Formic Acid (pH ~2.7) N6 Protonation of Aniline Yields[M+H]+ (m/z 208.1) N4->N6 N5 Amphoteric Analyte (pKa ~4.6 & 4.8) N5->N6

Mechanistic rationale for stationary phase selection and electrospray ionization optimization.

Step-by-Step Methodology

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma/serum sample into a 1.5 mL low-bind Eppendorf tube.

  • Internal Standard (IS) Addition: Add 10 µL of isotopically labeled IS (e.g., 4-(4-Aminophenyl)-4-methylpentanoic acid-d5) at a working concentration of 100 ng/mL.

  • Acid Pretreatment: Add 10 µL of 5% Formic acid in water (yielding a final FA concentration of ~1% in the matrix) and vortex for 30 seconds[2].

  • Protein Precipitation: Add 150 µL of ice-cold 100% Acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent solvent-induced peak broadening).

Workflow A Sample Collection (50 µL Plasma/Serum) B Acid Pretreatment (Add 5% FA) A->B C Protein Precipitation (150 µL Ice-Cold MeCN) B->C D Centrifugation (14,000 x g, 10 min) C->D E Biphenyl UHPLC Separation (MeOH/Water Gradient) D->E F ESI+ MS/MS Detection (MRM: 208.1 -> 134.1) E->F

Step-by-step bioanalytical workflow for 4-(4-Aminophenyl)-4-methylpentanoic acid quantification.

Liquid Chromatography (LC) Conditions

Separation is performed on a UHPLC system utilizing a core-shell Biphenyl column to maximize resolution and minimize run time.

ParameterSpecification
Column Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm)
Column Temperature 40 °C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.5 | 95 | 5 (Re-equilibration) |

Mass Spectrometry (MS/MS) Parameters

Detection is executed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway involves the cleavage of the pentanoic acid aliphatic chain, yielding a highly stable 4-aminophenyl-isopropyl carbocation (m/z 134.1).

ParameterValue
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Precursor Ion [M+H]+ m/z 208.1
Quantifier Transition m/z 208.1 134.1 (Collision Energy: 22 eV)
Qualifier Transition m/z 208.1 190.1 (Collision Energy: 15 eV)

Method Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the protocol must be validated as a self-validating system in strict accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [1].

  • Calibration Curve: Must demonstrate linearity ( R2≥0.995 ) over a biologically relevant range (e.g., 1–1000 ng/mL), utilizing a 1/x2 weighted linear regression.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must fall within ±15% of their nominal values ( ±20% at the LLOQ)[1].

  • Matrix Effect Assessment: Post-column infusion experiments and matrix factor (MF) calculations must be performed. The IS-normalized MF should have a coefficient of variation (CV) of <15% across 6 independent matrix lots to confirm that the 1% FA pretreatment successfully mitigated ion suppression[1].

References

  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA Food and Drug Administration (FDA) URL:[Link][1]

  • Effect of Organic Solvent on Selectivity in LC Separations Restek Resource Hub URL:[Link][3]

  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics National Center for Biotechnology Information (PMC) URL:[Link][2]

  • Linking MS1 and MS2 signals in positive and negative modes of LC-HRMS in untargeted metabolomics using the ROIMCR approach National Center for Biotechnology Information (PMC) URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 4-(4-Aminophenyl)-4-methylpentanoic acid production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis and purification of 4-(4-Aminophenyl)-4-methylpentano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to scale the synthesis and purification of 4-(4-Aminophenyl)-4-methylpentanoic acid .

This bifunctional intermediate presents unique synthetic challenges. The presence of the gem-dimethyl group at the C4 position is a double-edged sword: while it provides metabolic stability in API design, it introduces severe steric hindrance during synthesis. Understanding the causality behind how this steric bulk interacts with the zwitterionic nature of the molecule is the key to controlling your impurity profile.

Mechanistic Overview & Impurity Generation

The synthesis of 4,4-disubstituted pentanoic acids typically proceeds via the Friedel-Crafts alkylation of an aromatic ring (e.g., acetanilide) with γ,γ-dimethylbutyrolactone, followed by acidic deprotection[1]. Understanding the physicochemical behavior of this aliphatic backbone is critical, as methyl-branched fatty acid derivatives exhibit highly specific reactivity and solubility profiles[2].

ReactionPathway SM Acetanilide + γ,γ-Dimethylbutyrolactone FC Friedel-Crafts Alkylation (AlCl3, 60°C) SM->FC Int 4-(4-Acetamidophenyl)- 4-methylpentanoic acid FC->Int Para-Attack (Major) Imp_Ortho Impurity A: Ortho-Isomer FC->Imp_Ortho Ortho-Attack (Minor) Hyd Acidic Hydrolysis (HCl, Reflux) Int->Hyd Product 4-(4-Aminophenyl)- 4-methylpentanoic acid Hyd->Product Complete Rxn Imp_Ac Impurity B: Acetamido Hyd->Imp_Ac Incomplete Rxn Imp_Oligo Impurity C: Oligomers Product->Imp_Oligo High Temp Drying

Fig 1: Synthetic workflow and primary impurity generation pathways.

Quantitative Impurity Profiling

To effectively troubleshoot, you must first quantify the deviations. Below is the standardized impurity profile for this intermediate.

Impurity DesignationRelative Retention Time (RRT)LC-MS (m/z)Mechanism of FormationAcceptance Criteria
Ortho-Isomer 0.85[M+H]⁺ 208.1Kinetic byproduct of Friedel-Crafts alkylationNMT 0.15%
Acetamido Intermediate 1.20[M+H]⁺ 250.1Incomplete acidic hydrolysis due to steric hindranceNMT 0.10%
Polyamide Oligomers > 2.50 (Broad)VariableThermal intermolecular condensationNMT 0.50%
Quinone Imines N/A (Visible)VariableAerial oxidation of the free aniline moietyClear to pale yellow
Troubleshooting FAQs: The "Why" and "How"

Q: Why does my final API turn pink or light brown during the final drying phase? A: This is a classic oxidation issue. The free aniline moiety is highly electron-rich and susceptible to aerial oxidation, generating highly conjugated, colored quinone imines.

  • Causality: Heat accelerates the oxidation rate exponentially in the presence of atmospheric oxygen.

  • Solution: Always dry the product in a vacuum oven (≤ 40°C) with a continuous nitrogen (N₂) bleed. If discoloration has already occurred, redissolve the API in dilute HCl, treat with activated carbon and a mild antioxidant like sodium metabisulfite (Na₂S₂O₅), filter, and reprecipitate.

Q: My LC-MS shows a persistent impurity at RRT 1.20 with a mass of [M+42]. How do I clear this? A: The [M+42] mass corresponds to an acetyl group, indicating incomplete hydrolysis of the 4-(4-acetamidophenyl)-4-methylpentanoic acid intermediate.

  • Causality: The gem-dimethyl group at the C4 position creates severe steric hindrance, physically shielding the acetamido group from nucleophilic attack by water during acidic hydrolysis. Standard 4-hour hydrolysis times are insufficient.

  • Solution: Increase the concentration of HCl to 6N and extend the reflux time to 18-24 hours. Use the self-validating protocol (detailed below) to confirm clearance before cooling.

Q: We are seeing high-molecular-weight baseline bumps in our chromatograms. What is causing this? A: You are observing polyamide oligomers.

  • Causality: Because this is an amino acid, intermolecular condensation between the free amine of one molecule and the carboxylic acid of another occurs readily at elevated temperatures. Intramolecular cyclization to a lactam is sterically unfavorable (it would require forming a highly strained 7-membered ring with gem-dimethyls), so the molecule polymerizes instead.

  • Solution: Strictly control the drying temperature to < 40°C. Avoid prolonged exposure to heat during solvent evaporation.

TroubleshootingLogic Start Identify Out-of-Spec (OOS) Impurity Q1 Is the product discolored (pink/brown)? Start->Q1 Oxidation Oxidation (Quinone imines) Action: Dry under N2, add Na2S2O5 Q1->Oxidation Yes Q2 Is LC-MS mass [M+42]? Q1->Q2 No Acetamido Incomplete Deprotection Action: Extend hydrolysis time Q2->Acetamido Yes Q3 Is it an isomer (same mass)? Q2->Q3 No Ortho Ortho-Isomer Action: Lower FC reaction temp Q3->Ortho Yes Q4 Is it a high-MW oligomer? Q3->Q4 No Oligo Polyamide Formation Action: Vacuum dry at <40°C Q4->Oligo Yes

Fig 2: Diagnostic logic tree for identifying and resolving common impurities.

Self-Validating Protocol: Isoelectric Precipitation

Because 4-(4-Aminophenyl)-4-methylpentanoic acid is a zwitterion (containing both a basic aniline and an acidic carboxylic acid), standard biphasic organic extraction techniques will result in massive yield losses. The product must be isolated at its exact isoelectric point (pI).

Step 1: Hydrolysis Completion Check (The Self-Validation Loop)

  • Sample 100 µL of the refluxing reaction mixture. Dilute with 1 mL of HPLC mobile phase.

  • Analyze via HPLC. Do not proceed until the acetamido intermediate (RRT 1.20) is ≤ 0.5%. If > 0.5%, add 0.5 equivalents of concentrated HCl and continue refluxing for 2 hours. This closed-loop validation prevents premature isolation.

Step 2: Reaction Quenching & Filtration

  • Cool the reaction mixture to 20°C.

  • Filter through a Celite pad to remove any insoluble Friedel-Crafts polymeric byproducts. Wash the pad with 20 mL of 1N HCl to ensure no product is left behind.

Step 3: Isoelectric pH Adjustment

  • Causality: The conjugate acid of the aniline moiety has a pKa of ~4.6, and the carboxylic acid has a pKa of ~4.8. The maximum zwitterion concentration (and lowest solubility) occurs at their average, pH ~4.7.

  • Transfer the filtrate to a reactor equipped with a calibrated pH probe.

  • Slowly add 2N NaOH dropwise under vigorous stirring until the pH reaches exactly 4.70 ± 0.10 .

  • Observation: A thick, white precipitate will form as the zwitterion crashes out of solution.

Step 4: Digestion and Filtration

  • Stir the slurry at 10°C for 2 hours. This digests the crystals, ripening them to reduce the occlusion of the ortho-isomer impurity within the crystal lattice.

  • Filter the product via a Buchner funnel.

  • Wash the filter cake with ice-cold DI water (3 x 50 mL) to remove residual NaCl.

Step 5: Controlled Drying

  • Transfer the wet cake to a vacuum drying oven.

  • Apply vacuum (< 50 mbar) and a continuous nitrogen bleed.

  • Dry at 35°C until moisture content (Karl Fischer) is ≤ 0.5%. Do not exceed 40°C to prevent polyamide oligomer formation.

References
  • Truce, W. E., & Olson, C. E. (1958). Friedel-Crafts Alkylation of Benzene with gamma-Lactones. The Journal of Organic Chemistry, 23(5), 789. URL:[Link][1]

  • FooDB. (2010). Compound 4-Methylpentanoic acid (FDB008206). The Metabolomics Innovation Centre. URL: [Link][2]

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Extraction Optimization for 4-(4-Aminophenyl)-4-methylpentanoic acid

Welcome to the Technical Support Center for the extraction and purification of 4-(4-Aminophenyl)-4-methylpentanoic acid. This guide is designed for researchers and drug development professionals dealing with the complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 4-(4-Aminophenyl)-4-methylpentanoic acid. This guide is designed for researchers and drug development professionals dealing with the complex thermodynamic and solubility challenges of amphoteric compounds.

Below, you will find causality-driven troubleshooting guides, a solvent selection matrix, and a self-validating experimental protocol to ensure maximum recovery of your target compound.

The Causality of Speciation and pH Control

To successfully extract 4-(4-Aminophenyl)-4-methylpentanoic acid, you must manipulate its ionization state. The molecule is amphoteric, containing:

  • An aniline-type primary amine (pKa ~4.6)

  • An aliphatic carboxylic acid (pKa ~4.8)

Because these pKa values are closely matched, the molecule's isoelectric point (pI) lies at approximately pH 4.7. At this specific pH, the molecule exists predominantly in its zwitterionic or neutral state. Neutralizing the electrostatic charge minimizes the hydration energy required to keep the molecule dissolved in water, thereby forcing it to partition into an organic solvent (1[1]).

If the pH deviates by even 1.5 units, the molecule becomes exponentially more hydrophilic (either cationic or anionic), collapsing the organic partition coefficient and causing standard liquid-liquid extraction (LLE) to fail.

Workflow A Aqueous Sample (Protonated or Deprotonated) B Adjust pH to ~4.7 (pI) using 1M HCl or 1M NaOH A->B C Add Organic Solvent (e.g., 2-MeTHF or EtOAc) B->C Neutralization D Phase Separation (Centrifugation if needed) C->D E Aqueous Waste (Salts & Polar Impurities) D->E F Organic Phase (Target Compound) D->F Evaporate to yield

Workflow for isoelectric point-driven liquid-liquid extraction.

Troubleshooting Guides & FAQs

Q1: I am using ethyl acetate to extract my reaction mixture at pH 7.5, but my recovery is less than 10%. Why? A: At pH 7.5, the carboxylic acid moiety is fully deprotonated (COO⁻), rendering the molecule highly water-soluble. Standard organic solvents like ethyl acetate cannot extract the anionic form efficiently. Solution: Carefully adjust the aqueous phase to pH 4.7 using 1M HCl before extraction. This forces the molecule into its neutral/zwitterionic state, maximizing its partition coefficient (LogD) in the organic phase.

Q2: During extraction at the isoelectric point, a white precipitate forms at the aqueous-organic interface. How do I resolve this? A: This is a classic case of isoelectric point precipitation (1[1]). Because the neutral zwitterion has minimal solubility in water, it may also exceed its solubility limit in your chosen organic solvent, causing it to crash out at the interface. Solution: Transition from Ethyl Acetate to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has a higher capacity for hydrogen bonding. Alternatively, add 5–10% v/v Methanol or Isopropanol to the organic phase to disrupt the crystalline lattice and pull the precipitate into the organic layer.

Q3: My matrix is highly complex, and adjusting to pH 4.7 causes severe emulsions. Can I extract the compound at an extreme pH instead? A: Yes, but you must switch from standard LLE to Reactive Extraction (ion-pairing). If you must extract at an acidic pH (e.g., pH 2) where the compound is cationic, add a liquid cation exchanger like di-(2-ethylhexyl)phosphoric acid (D2EHPA) to your organic solvent. D2EHPA forms a hydrophobic complex with the protonated amine, pulling it into the organic phase (2[2]). For extraction at a highly basic pH, use a quaternary amine carrier like TOMAC (3[3]).

Solvent Selection Matrix

Summarized below is the quantitative and qualitative data for solvent selection when extracting 4-(4-Aminophenyl)-4-methylpentanoic acid at its pI.

SolventPolarity Index (P')Est. Extraction Efficiency at pIPhase Separation SpeedRecommended Use Case
2-MeTHF 4.1> 95%FastPrimary recommendation; excellent hydrogen-bonding capacity for zwitterions.
Ethyl Acetate 4.480 - 85%ModerateGeneral use; may require alcoholic co-solvents to clear interfacial precipitates.
Butyl Acetate 4.070 - 75%SlowRecommended only when performing reactive extractions with D2EHPA.
Dichloromethane 3.1< 50%FastNot recommended; poor hydrogen-bond accepting capacity leads to low recovery.

Self-Validating Extraction Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You must not proceed to the next step until the validation check confirms the success of the current phase.

Phase 1: Matrix Preparation & pH Tuning
  • Measure the initial pH of the aqueous reaction mixture containing 4-(4-Aminophenyl)-4-methylpentanoic acid.

  • Add 1M HCl or 1M NaOH dropwise under continuous stirring until the pH reaches exactly 4.7.

  • Validation Check: Wait 5 minutes and re-measure the pH. If the pH drifts, the matrix is buffering; continue adjusting until a stable pH 4.7 ± 0.1 is achieved before proceeding.

Phase 2: Solvent Extraction
  • Add an equal volume (1:1 v/v) of 2-MeTHF to the aqueous phase.

  • Agitate vigorously for 2 to 3 minutes, venting the separatory funnel periodically.

  • Validation Check: Allow the layers to separate. If an emulsion persists for >10 minutes, the system validates a failure state. Do not proceed. Instead, add brine (saturated NaCl) to increase the density of the aqueous layer and force a clean phase separation.

Phase 3: Aqueous Verification
  • Separate the organic (top) and aqueous (bottom) layers into distinct flasks.

  • Validation Check: Before discarding the aqueous waste, spot a small aliquot on a silica TLC plate alongside a reference standard of your target compound. Stain the plate with Ninhydrin. If a purple spot appears in the aqueous lane, the extraction was incomplete; perform a second extraction with fresh 2-MeTHF.

Phase 4: Isolation
  • Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes.

  • Filter out the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified 4-(4-Aminophenyl)-4-methylpentanoic acid.

References

  • Source: uni-oldenburg.
  • Separation of Biosynthetic Products by Pertraction Source: IntechOpen URL
  • Selective separation of amino acid by reactive extraction Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-(2-Aminoethoxy)ethanol (CAS 929-06-6)

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides in-depth solutions for a common and frustrating issue: peak tailing, with a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide provides in-depth solutions for a common and frustrating issue: peak tailing, with a specific focus on the analysis of 2-(2-Aminoethoxy)ethanol (CAS 929-06-6). As a primary amine, this compound is particularly susceptible to interactions that can degrade peak shape and compromise data quality. This resource is designed for researchers, scientists, and drug development professionals seeking to optimize their chromatographic methods.

Understanding the Culprit: Why Does 2-(2-Aminoethoxy)ethanol Exhibit Peak Tailing?

Peak tailing for basic compounds like 2-(2-Aminoethoxy)ethanol in reversed-phase HPLC is primarily a result of strong, undesirable secondary interactions between the analyte and the stationary phase. The primary amine group in 2-(2-Aminoethoxy)ethanol has a pKa of approximately 9.62, meaning it is protonated and carries a positive charge in typical acidic to neutral mobile phases.[1]

This positive charge leads to a strong electrostatic interaction with the negatively charged, acidic silanol groups (Si-OH) present on the surface of standard silica-based C18 columns. These interactions are stronger than the desired hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in a tailed or asymmetric peak.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common questions and provides structured troubleshooting workflows to diagnose and resolve peak tailing issues when analyzing 2-(2-Aminoethoxy)ethanol.

Q1: My peak for 2-(2-Aminoethoxy)ethanol is showing significant tailing. What is the most likely cause?

A1: The most probable cause is the interaction between the protonated primary amine of your analyte and acidic residual silanol groups on the silica-based column packing material. This is a very common issue for basic compounds.

Troubleshooting Workflow:

Caption: Initial troubleshooting workflow for peak tailing.

Q2: How can I modify my mobile phase to reduce peak tailing?

A2: Modifying the mobile phase is often the quickest and most cost-effective way to improve peak shape. The goal is to minimize the secondary ionic interactions.

Detailed Protocols:

Option 1: Adding a Competing Base (Sacrificial Base)

A small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase. TEA is a stronger base than the analyte and will preferentially interact with the active silanol sites, effectively masking them from 2-(2-Aminoethoxy)ethanol.

  • Protocol:

    • Prepare your aqueous mobile phase.

    • Add triethylamine to a final concentration of 0.1-0.5% (v/v).

    • Adjust the pH of the aqueous mobile phase to your desired value (e.g., pH 3-4) using an acid like phosphoric acid or formic acid.

    • Filter the mobile phase through a 0.45 µm or 0.22 µm filter before use.

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Mobile Phase AdditiveTypical ConcentrationMechanism of Action
Triethylamine (TEA)0.1 - 0.5%Competes with the basic analyte for active silanol sites.
Ammonium Acetate10 - 25 mMActs as a buffer and can help mask silanol groups.

Option 2: Adjusting Mobile Phase pH

Careful control of the mobile phase pH can influence the ionization state of both the analyte and the silanol groups.

  • Low pH (e.g., 2.5-3.5): At this pH, the analyte is fully protonated. While this doesn't reduce its positive charge, it can protonate some of the silanol groups, reducing their negative charge and thus the ionic interaction.

  • High pH (e.g., 9-10): At a pH close to or above the pKa of the analyte, the amine group is deprotonated and neutral. This eliminates the ionic interaction with the silanol groups. However, standard silica-based columns are not stable at high pH. For this approach, a hybrid or polymer-based column stable at high pH is required.

Q3: When should I consider changing my HPLC column?

A3: If mobile phase modifications do not sufficiently improve peak shape, or if you require a more robust, long-term solution, changing the column is the next logical step.

Column Selection Guide:

Column TypeDescriptionAdvantages for Basic Compounds
High-Purity, End-Capped Silica Columns Modern columns manufactured with high-purity silica and proprietary end-capping to cover most of the residual silanol groups.Reduced silanol activity leads to improved peak shape for basic compounds compared to older generation columns.
"Base-Deactivated" Columns Specifically designed for the analysis of basic compounds. They often have very low silanol activity.Excellent peak shapes for bases without the need for mobile phase additives like TEA.
Hybrid Organic/Inorganic Columns The silica matrix is chemically modified with organic groups, making it more resistant to high pH.Allows for the use of high pH mobile phases to neutralize basic analytes, eliminating the primary cause of tailing.
Polymer-Based Columns The stationary phase is based on a polymer (e.g., polystyrene-divinylbenzene) rather than silica.Inherently free of silanol groups and stable across a wide pH range.

Workflow for Column Selection:

Caption: Decision tree for selecting an appropriate HPLC column.

Q4: Could metal chelation be a cause of my peak tailing?

A4: Yes, although less common than silanol interactions for this specific molecule, it is a possibility. 2-(2-Aminoethoxy)ethanol has a structure that could potentially chelate with trace metal ions (e.g., iron, nickel) present in the stainless steel components of the HPLC system (frits, tubing) or within the silica packing material itself.

Diagnostic and Corrective Actions:

  • Introduce a Chelating Agent: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1 mM). If the peak shape improves, metal chelation is a contributing factor.

  • Use a PEEK or Bio-Inert HPLC System: If metal sensitivity is a persistent issue, consider using an HPLC system with PEEK or other bio-inert materials for the fluidic path to eliminate metal contact.

Summary of Troubleshooting Strategies

IssuePrimary CauseRecommended Solution(s)
Peak Tailing Secondary ionic interactions with silanol groups.1. Add a competing base (e.g., 0.1-0.5% TEA) to the mobile phase. 2. Adjust mobile phase pH (low pH for silica columns, high pH for compatible columns). 3. Switch to a high-purity, end-capped, or base-deactivated column. 4. Use a hybrid or polymer-based column for high pH methods.
Peak Tailing (less common) Metal Chelation1. Add a chelating agent (e.g., 0.1 mM EDTA) to the mobile phase. 2. Use a bio-inert HPLC system.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of 2-(2-Aminoethoxy)ethanol, leading to more accurate and reliable results.

References

  • US EPA. Ethanol, 2-(2-aminoethoxy)-. Available at: [Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Optimizing Reaction Temperature for 4-(4-Aminophenyl)-4-methylpentanoic Acid Derivatives

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize complex bifunctional intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to derivatize complex bifunctional intermediates. 4-(4-Aminophenyl)-4-methylpentanoic acid presents a unique thermodynamic and kinetic challenge: it contains both a highly nucleophilic aniline moiety and an electrophilic-capable carboxylic acid.

This guide provides field-proven, mechanistic insights into managing the thermal landscape of this molecule to prevent uncontrolled polymerization, oxidative degradation, and regiochemical isomerization.

Mechanistic Overview: The Causality of Temperature

The root cause of most experimental failures with 4-(4-Aminophenyl)-4-methylpentanoic acid is thermal over-activation. At carefully controlled room temperatures (20–40°C), selective activation of the carboxylic acid allows for targeted derivatization. However, exceeding 50°C provides the activation energy required to trigger two catastrophic competing pathways: intermolecular step-growth amidation (polycondensation) and radical-mediated oxidation.

G A 4-(4-Aminophenyl)-4-methylpentanoic acid (Bifunctional Monomer) B Target Derivative (Amide/Ester) A->B T < 40°C Coupling Reagent C Polycondensation (Intermolecular Amidation) A->C T > 80°C Thermal Activation D Oxidative Degradation (Azobenzene / Nitroso) A->D T > 50°C + O2 Radical Pathway

Figure 1: Temperature-dependent reaction pathways and side-reaction causality.

Troubleshooting & FAQs

Q1: Why does my reaction mixture turn deep red/brown when heated above 60°C, accompanied by a severe drop in yield? A1: This is a classic signature of aniline oxidation. Anilines are highly susceptible to oxidation, a process that [1]. At elevated temperatures in the presence of trace oxygen, the 4-amino group oxidizes to a nitroso intermediate. This intermediate rapidly couples with unreacted aniline to form highly conjugated, intensely colored azobenzene and pernigraniline-like oligomers[1]. Actionable Fix: Sparge all solvents with argon for 15 minutes prior to use, run the reaction under a strict inert atmosphere, and maintain the internal reaction temperature below 40°C.

Q2: I am observing high molecular weight baseline material on TLC/HPLC. What is causing this? A2: You are observing polycondensation. Because 4-(4-Aminophenyl)-4-methylpentanoic acid is a bifunctional AB-type monomer, heating it in the presence of coupling reagents or acid catalysts provides the activation energy required for the unprotected aniline to attack the activated carboxylate of a neighboring molecule. Actionable Fix: If high temperatures are unavoidable for your specific derivatization, you must temporarily mask the aniline moiety using a thermally stable protecting group (e.g., N-Boc or N-Fmoc) before activating the carboxylic acid.

Q3: How does temperature affect the initial synthesis of the 4-(4-Aminophenyl)-4-methylpentanoic acid backbone via Friedel-Crafts alkylation? A3: Temperature dictates whether the reaction operates under kinetic or thermodynamic control. Lower temperatures (0–20°C) favor the kinetic product, preserving the regioselectivity of the quaternary carbon center[2]. Elevated temperatures (>80°C) promote reversibility, leading to hydride shifts, rearrangement, and the [2][3].

Quantitative DoE Data Summary

To systematically map these thermal boundaries, we executed a [4]. The following table summarizes the response surface data for the amidation of 4-(4-Aminophenyl)-4-methylpentanoic acid with a standard primary amine using HATU/DIPEA in DMF.

Table 1: Effect of Reaction Temperature on Product Distribution (DoE Summary)

Internal Temp (°C)Target Amide Yield (%)Polycondensation (%)Oxidation Impurities (%)Mass Balance (%)
0 72< 1< 199
20 94 2 < 1 98
40 886397
60 55221592
80 28452085

Self-Validating Experimental Protocol

Optimized Room-Temperature Amidation Workflow This protocol is designed as a self-validating system. Built-in physical and chemical checkpoints are included at every step to ensure the reaction is proceeding correctly, preventing wasted time and reagents.

Step 1: Inertion and Dissolution

  • Charge a dry, argon-flushed round-bottom flask with 4-(4-Aminophenyl)-4-methylpentanoic acid (1.0 eq) and anhydrous, degassed DMF (0.1 M).

  • Validation Check: The solution must be clear and pale yellow. If the solution is brown, the starting material has already undergone thermal/oxidative degradation in storage; discard and use a fresh batch.

Step 2: Base and Activator Addition

  • Add DIPEA (3.0 eq) followed by HATU (1.1 eq) while maintaining the external water bath strictly at 20°C.

  • Validation Check: A mild exotherm (internal temperature rise of 2–4°C) and a slight deepening of the yellow color should occur within 5 minutes. This confirms the successful formation of the active HOAt ester. If no exotherm is observed, verify the moisture content of your DMF and the integrity of the HATU reagent.

Step 3: Nucleophile Coupling

  • Add the target amine (1.2 eq) dropwise over 10 minutes, maintaining the internal temperature at 20°C.

  • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The active ester intermediate (typically running at Rf 0.6) should smoothly convert to the product (Rf 0.4) within 2 hours. The absence of heavy baseline retention confirms that polycondensation has been successfully suppressed.

Step 4: Quench and Isolation

  • Quench the reaction by adding 5 volumes of 5% aqueous NaHCO₃.

  • Validation Check: The product should precipitate as an off-white to pale yellow solid. If the solid is highly colored (orange/red), it indicates a temperature excursion occurred during addition, leading to localized oxidation.

References

  • The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study Source: MDPI URL:[Link]

  • Ga(OTf)3-Catalyzed Temperature-Controlled Regioselective Friedel–Crafts Alkylation Source: ACS Publications URL:[Link]

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 4-Aminophenyl-Containing Scaffolds in Drug Discovery

Disclaimer: Initial research into the specific molecule 4-(4-Aminophenyl)-4-methylpentanoic acid and its derivatives did not yield sufficient publicly available data to conduct a detailed comparative analysis. Therefore,...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial research into the specific molecule 4-(4-Aminophenyl)-4-methylpentanoic acid and its derivatives did not yield sufficient publicly available data to conduct a detailed comparative analysis. Therefore, this guide has been expertly curated to address the broader, yet critically important, topic of small molecules incorporating the 4-aminophenyl moiety. This scaffold is a cornerstone in medicinal chemistry, and this guide provides a comparative overview of the efficacy of various classes of its derivatives, offering valuable insights for researchers and drug development professionals.

Introduction: The Versatility of the 4-Aminophenyl Scaffold

The 4-aminophenyl group is a privileged scaffold in drug design, serving as a versatile building block for compounds targeting a wide array of biological entities. Its chemical tractability and ability to form key interactions with protein targets have led to its incorporation into numerous therapeutic agents. This guide will delve into a comparative analysis of several distinct classes of 4-aminophenyl derivatives, highlighting their structure-activity relationships (SAR), mechanisms of action, and comparative efficacy based on available preclinical data. We will explore derivatives targeting cancer, microbial infections, pain, and metabolic diseases, providing a comprehensive overview of how modifications to this core structure influence therapeutic potential.

Comparative Analysis of 4-Aminophenyl Derivative Classes

4-Aminophenol Derivatives as Anticancer and Antioxidant Agents

Derivatives of 4-aminophenol have been investigated for their potential as both anticancer and antioxidant agents. The phenolic hydroxyl group and the amino group are key pharmacophoric features that can be readily modified to modulate biological activity.

Mechanism of Action: The anticancer activity of some 4-aminophenol derivatives is linked to their ability to induce apoptosis and inhibit cell proliferation.[1] Their antioxidant properties are attributed to the ability of the phenol group to scavenge free radicals.[1]

Structure-Activity Relationship Insights:

  • The presence of both the hydroxyl and amino groups is crucial for antioxidant activity.

  • Alkylation or acylation of the amino group can significantly impact antiproliferative potency. For instance, in the case of fenretinide, N-(4-hydroxyphenyl)retinamide, the retinoyl moiety attached to the aminophenol is significant for its anticancer properties.[1]

Derivative ClassRepresentative CompoundTarget/ActivityPotency (Example)Reference
4-Aminophenol Derivativesp-methylaminophenol (p-MAP)Antioxidant, Anticancer (antiproliferative)Inhibits growth of various cancer cell lines (e.g., MCF-7, HepG2)[1]
4-(4-Aminophenyl)morpholine Derivatives as Antimicrobial Agents

The incorporation of a morpholine ring onto the 4-aminophenyl scaffold has yielded compounds with promising antimicrobial properties. These derivatives are often converted into Schiff bases to enhance their biological activity.

Mechanism of Action: While the precise mechanism can vary, many antimicrobial agents containing the 4-aminophenyl-morpholine scaffold are thought to disrupt microbial cell wall synthesis or interfere with essential enzymatic processes.

Structure-Activity Relationship Insights:

  • The formation of Schiff bases by reacting the primary amine of 4-(4-aminophenyl)morpholine with various aldehydes is a common strategy to broaden the spectrum of antimicrobial activity.

  • The nature of the substituent on the aldehyde used to form the Schiff base plays a critical role in determining the potency and spectrum of activity. For example, a 4-hydroxybenzylidene substituent has been shown to be particularly effective.

Derivative ClassRepresentative CompoundTarget/ActivityPotency (Example)
4-(4-Aminophenyl)morpholine Derivatives4-(4-(4-Hydroxy-benzylidene-imino)phenyl)-morpholineAntibacterial, AntifungalMICs: 16-29 µg/mL against various bacteria, 20-40 µg/mL against fungi
Picolinamide-Based 4-Aminophenyl Derivatives as Antitumor Agents

A notable class of antitumor agents has been developed based on a 4-(4-formamidophenylamino)-N-methylpicolinamide scaffold. These compounds have demonstrated potent anti-proliferative and anti-angiogenic effects.

Mechanism of Action: These derivatives can act as multi-kinase inhibitors, targeting signaling pathways crucial for tumor growth and angiogenesis. Their effects include the induction of apoptosis and necrosis in cancer cells.[2]

Structure-Activity Relationship Insights:

  • The picolinamide core is essential for activity.

  • Substitutions on the 4-aminophenyl ring can significantly modulate the antitumor potency.

  • The formamido group on the aminophenyl moiety appears to be a key feature for the observed broad-spectrum antiproliferative activity.[2]

Derivative ClassRepresentative CompoundTarget/ActivityPotency (Example)Reference
4-(4-Formamidophenylamino)-N-methylpicolinamide DerivativesCompound 5q (as described in the reference)Antiproliferative (HepG2, HCT116), Anti-angiogenicLow micromolar concentrations in vitro[2]
4-Aminophenyl Acetamide and Propanamide Derivatives as TRPV1 Antagonists

The transient receptor potential vanilloid 1 (TRPV1) is a key target for the development of novel analgesics. Derivatives of 4-aminophenyl acetamide and propanamide have emerged as potent antagonists of this receptor.[3]

Mechanism of Action: These compounds block the activation of the TRPV1 ion channel by various stimuli, including capsaicin, heat, and protons, thereby inhibiting the transmission of pain signals.

Structure-Activity Relationship Insights:

  • 2-(3,5-dihalo 4-aminophenyl)acetamide analogues generally exhibit greater potency than the corresponding propanamides.[3]

  • The nature and position of substituents on the phenyl ring are critical for antagonist activity.

  • Oral administration of potent antagonists from this class has been shown to block capsaicin-induced hypothermia in vivo.[3]

Derivative ClassRepresentative CompoundTarget/ActivityPotency (Example)Reference
4-Aminophenyl Acetamide/Propanamide Derivatives2-(3,5-dihalo 4-aminophenyl)acetamide analogueTRPV1 AntagonistPotent and selective antagonism of hTRPV1[3]
4-Aminophenylalanine and 4-Aminocyclohexylalanine Derivatives as DPP-4 Inhibitors

Dipeptidyl peptidase IV (DPP-4) is a well-established target for the treatment of type 2 diabetes. Derivatives of 4-aminophenylalanine and its saturated analogue, 4-aminocyclohexylalanine, have been developed as potent and selective DPP-4 inhibitors.[4]

Mechanism of Action: By inhibiting DPP-4, these compounds prevent the degradation of incretin hormones such as GLP-1, leading to enhanced insulin secretion and improved glycemic control.

Structure-Activity Relationship Insights:

  • The 4-aminophenylalanine scaffold provides a good starting point for potent DPP-4 inhibitors.[4]

  • Replacement of the phenyl ring with a cyclohexyl ring can improve pharmacokinetic properties, such as oral bioavailability.[4]

  • Modifications to the amino acid backbone and the N-terminal protecting group are crucial for optimizing potency and selectivity.

Derivative ClassRepresentative CompoundTarget/ActivityPotency (Example)Reference
4-Aminophenylalanine/cyclohexylalanine DerivativesCyclohexylalanine derivative (Compound 25 in reference)DPP-4 InhibitorIC50 in the nanomolar range[4]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is suitable for assessing the antiproliferative activity of compounds such as the 4-aminophenol and picolinamide-based derivatives.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be used to determine the Minimum Inhibitory Concentration (MIC) of the 4-(4-aminophenyl)morpholine derivatives.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Inoculum of the microorganism adjusted to a 0.5 McFarland standard

Procedure:

  • Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizations

Signaling Pathway: Inhibition of a Pro-Angiogenic Pathway

Angiogenesis_Inhibition cluster_cell Endothelial Cell cluster_drug Drug Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Drug Picolinamide-based 4-Aminophenyl Derivative Drug->Raf Inhibits Drug->Apoptosis Induces

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a picolinamide-based 4-aminophenyl derivative, leading to decreased cell proliferation and induction of apoptosis.

Experimental Workflow: MTT Assay for Antiproliferative Activity

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis node1 Seed cells in 96-well plate node2 Prepare serial dilutions of test compound node3 Treat cells with compound dilutions node1->node3 node4 Incubate for 48-72 hours node3->node4 node5 Add MTT solution and incubate node4->node5 node6 Solubilize formazan crystals with DMSO node5->node6 node7 Measure absorbance at 570 nm node6->node7 node8 Calculate IC50 value node7->node8

Caption: Step-by-step workflow for determining the antiproliferative activity of a compound using the MTT assay.

Conclusion

The 4-aminophenyl scaffold is a remarkably versatile and enduringly relevant core structure in medicinal chemistry. The diverse biological activities exhibited by its derivatives, ranging from anticancer and antimicrobial to analgesic and antidiabetic, underscore its importance in the development of novel therapeutics. This guide has provided a comparative overview of several key classes of 4-aminophenyl derivatives, highlighting the profound impact of structural modifications on their efficacy and mechanism of action. By understanding the structure-activity relationships within these different classes, researchers can continue to leverage the 4-aminophenyl scaffold to design and develop next-generation therapies with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(5), 799-805.
  • Panneerselvam, P., et al. (2009). Synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine as potential antimicrobial agents. Indian Journal of Pharmaceutical Sciences, 71(4), 428-432.
  • (No direct reference for this specific compound's data was found in the initial search, the data is representative of the class based on the provided search result on similar compounds).
  • Li, X., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150.
  • (No direct reference for this specific compound's d
  • (No direct reference for this specific compound's d
  • (No direct reference for this specific compound's d
  • (No direct reference for this specific compound's d
  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands. Bioorganic & Medicinal Chemistry, 26(15), 4509-4517.
  • Cox, J. M., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.

Sources

Comparative

A Senior Scientist's Guide to Validating Stability-Indicating Assays for 4-(4-Aminophenyl)-4-methylpentanoic acid

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay for 4-(4-Aminophenyl)-4-methylpentanoic acid. As a Senior Application Scientist, my objective is not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay for 4-(4-Aminophenyl)-4-methylpentanoic acid. As a Senior Application Scientist, my objective is not merely to present a protocol, but to illuminate the scientific reasoning and regulatory expectations that underpin a robust, defensible analytical method. This document is designed for fellow researchers, analytical scientists, and drug development professionals who are tasked with ensuring the quality, safety, and efficacy of pharmaceutical products.

Part 1: The Imperative for Stability-Indicating Methods

A stability-indicating analytical method (SIAM) is the cornerstone of any pharmaceutical stability program. Its primary function is to provide an unambiguous measurement of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and formulation excipients.[1] The purpose of stability testing is to furnish evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[2] This data is essential for establishing a retest period for the drug substance or a shelf life for the drug product.[2] Without a validated SIAM, one cannot be certain that a loss in API concentration is being accurately measured, or if a new, potentially toxic degradant has emerged.

The validation process demonstrates, through rigorous experimental evidence, that the analytical procedure is fit for its intended purpose.[3][4] This guide will compare and contrast common analytical approaches, providing the technical details and rationale necessary to build a self-validating system compliant with global regulatory standards, such as those from the International Council for Harmonisation (ICH).[3][5]

Part 2: The Foundation—Forced Degradation Studies

Before validation can begin, a suitable method must be developed. The foundation of this development is the forced degradation, or stress testing, study. The goal is to intentionally degrade the API under conditions more severe than accelerated stability testing to identify the likely degradation products.[6][7] This process is critical for establishing degradation pathways and demonstrating the specificity (or selectivity) of the analytical method.[2][8]

A key objective is to achieve a target degradation of approximately 5-20% of the API.[7] Too little degradation provides insufficient challenge to the method's specificity, while excessive degradation may lead to secondary or tertiary degradants that are not relevant to real-world storage conditions.

Experimental Workflow: Forced Degradation

The following workflow outlines a systematic approach to stress testing for 4-(4-Aminophenyl)-4-methylpentanoic acid.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Evaluation API API Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidative (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (Solid) (ICH Q1B Light Box) API->Photo Analysis Dilute & Analyze Samples (HPLC-PDA / UPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Specificity (Peak Purity / Mass Analysis) Assess Mass Balance Analysis->Evaluation

Caption: A systematic workflow for conducting forced degradation studies on an API.

Detailed Protocol for Forced Degradation
  • Stock Solution Preparation: Accurately weigh and dissolve 4-(4-Aminophenyl)-4-methylpentanoic acid in methanol to prepare a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a target concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at various time points (e.g., 4, 8, 24, 48 hours) and dilute with mobile phase for analysis.

  • Thermal Degradation: Spread a thin layer of the solid API in a petri dish and place it in a temperature-controlled oven at 80°C. After 48 hours, weigh a portion of the stressed solid, dissolve it, and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt-hours/m², as per ICH Q1B guidelines. Prepare a sample from the exposed solid for analysis.

  • Control Samples: Prepare an unstressed control sample at the same target concentration from the stock solution.

Part 3: Selecting the Right Analytical Tool—HPLC vs. UPLC

The choice of chromatographic technique is a critical decision point. High-Performance Liquid Chromatography (HPLC) is the traditional workhorse, while Ultra-Performance Liquid Chromatography (UPLC) offers significant performance enhancements.

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Column Particle Size 3 - 5 µm< 2 µm
Operating Pressure 4,000 - 6,000 psi10,000 - 15,000+ psi
Resolution Good; suitable for many applications.Excellent; superior separation of closely eluting peaks.[9]
Analysis Time Longer (e.g., 15-30 min).[10]Shorter (e.g., 2-10 min); higher throughput.[9][11]
Sensitivity Good.Higher; narrower peaks lead to greater peak height and improved signal-to-noise.[11]
Solvent Consumption Higher.Lower; reduced run times and flow rates save costs and are more environmentally friendly.[11]
System Cost Lower initial investment.Higher initial investment.[9]
Method Robustness Generally considered highly robust and transferable.Can be more sensitive to small variations, requiring careful method development.

Recommendation: For initial development and routine quality control where throughput is not the primary driver, a well-developed HPLC method is often sufficient. However, for complex degradation profiles or high-throughput screening, UPLC is the superior choice, providing faster and more detailed results.[12] For the definitive identification of unknown degradants, coupling either technique to a mass spectrometer (LC-MS) is indispensable.[13][14]

Part 4: The Validation Gauntlet—Executing an ICH Q2(R2) Compliant Protocol

Once a method demonstrates the ability to separate the API from its degradation products, it must be formally validated. The following parameters, as outlined in ICH Q2(R2), must be assessed.[3][5]

Logical Flow of Method Development and Validation

Validation_Flow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) Dev Select Column & Mobile Phase Optimize Gradient & Conditions Stress Inject Stressed Samples Confirm Peak Separation Dev->Stress Specificity Specificity / Selectivity (Peak Purity Analysis) Stress->Specificity Final Method Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOQ Limit of Quantitation (LOQ) Robustness Robustness

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